Sulfate de titane(IV)

Vue d'ensemble

Description

Titanium disulfate is a useful research compound. Its molecular formula is H2O4STi and its molecular weight is 145.95 g/mol. The purity is usually 95%.

The exact mass of the compound Titanium disulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in cold or hot water; sol in dil acid; insol in alc, ether, concn sulfuric acid.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Titanium disulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium disulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Water Treatment

Titanium disulfate has been investigated for its potential as a coagulant in water treatment processes. Research indicates that titanium sulfate flocculation is most effective within a pH range of 4 to 6, where it demonstrates superior performance compared to traditional coagulants like aluminum sulfate. The titanium flocs formed are denser and have a greater settling velocity, which enhances the removal of suspended particles from water .

Case Study: Coagulation Efficiency

- Study Focus : Comparison of titanium sulfate and aluminum sulfate in water treatment.

- Findings : Titanium sulfate flocculation resulted in negligible titanium concentrations in treated water, indicating effective particle removal without residual contamination .

Electrochemical Applications

Titanium disulfate is also being explored for its use in electrochemical cells, particularly sodium-ion batteries. Studies have shown that titanium disulfide can enhance battery performance due to its layered structure, which facilitates lithium ion diffusion during charge-discharge cycles .

Case Study: Sodium-Ion Batteries

- Research : Investigated the reaction mechanisms of titanium disulfide in sodium-ion batteries.

- Results : The study revealed distinct structural phases during cycling, which contribute to improved battery performance and longevity .

Material Synthesis

The synthesis of titanium disulfate involves various chemical processes that can yield high-purity materials suitable for advanced applications. For instance, a patented process describes the production of titanium disulfide by reacting titanium tetrachloride with hydrogen sulfide in a controlled environment, optimizing conditions to minimize impurities .

Table 1: Synthesis Conditions for Titanium Disulfate

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 400-600 °C |

| Reactor Type | Heated vertical tube |

| Residence Time | Controlled |

Nanotechnology and Material Science

Titanium disulfide has gained attention in nanotechnology due to its unique properties at the nanoscale. Research indicates that single-walled titanium disulfide nanotubes exhibit rapid lithium diffusion capabilities, making them promising candidates for next-generation battery technologies .

Case Study: Lithium Diffusion in Nanotubes

- Methodology : Density functional theory was used to model lithium mobility on titanium disulfide nanotubes.

- Findings : Lithium diffusion rates were found to be comparable to those on flat surfaces, suggesting potential for high-performance energy storage devices .

Environmental Applications

In addition to water treatment, titanium disulfate's ability to form stable complexes makes it useful for environmental remediation efforts. Its application as a coagulant can aid in the removal of heavy metals and organic pollutants from wastewater, contributing to cleaner water resources.

Table 2: Environmental Benefits of Titanium Disulfate

| Application | Benefit |

|---|---|

| Water Purification | Effective removal of contaminants |

| Wastewater Treatment | Reduction of heavy metals |

| Sludge Recovery | Potential recovery of valuable TiO2 particles |

Mécanisme D'action

Target of Action

Titanium(IV) sulfate, also known as Titanium disulfate, primarily targets the formation of titanium dioxide . It is used in various applications, including the synthesis of precursors consisting of nanosized particles . The compound’s primary targets are the processes that lead to the formation of titanium dioxide .

Mode of Action

The mode of action of Titanium(IV) sulfate involves structural transformations of the titanium(IV) sulfate complexes . These complexes undergo conversion into hydroxo(oxo) complexes, followed by the association of these complexes and the growth of the association species up to the size of colloidal particles . This behavior is practically independent of the composition of the initial solution .

Biochemical Pathways

The biochemical pathways affected by Titanium(IV) sulfate primarily involve the hydrolysis stages of the compound . The rates of these stages can vary, leading to differences in the particle size of the resulting solid phase . By regulating the thermal treatment conditions for titanium(IV) solutions, it is possible to synthesize precursors consisting of nanosized particles .

Pharmacokinetics

It is known that the compound is moderately water and acid soluble . This solubility can impact the bioavailability of the compound, influencing how it is absorbed and distributed within a system .

Result of Action

The primary result of the action of Titanium(IV) sulfate is the formation of titanium dioxide . This compound has a wide range of applications, including use as a pigment in paints, sunscreen, and food coloring . The ability to control the formation of titanium dioxide allows for the production of this compound with preset properties .

Action Environment

The action of Titanium(IV) sulfate can be influenced by various environmental factors. For instance, the temperature can affect the viscosity and stability of titanium(IV) sulfate solutions . Additionally, the compound’s action can be influenced by the composition of the initial solution . Understanding these environmental factors can help in controlling the action, efficacy, and stability of Titanium(IV) sulfate .

Analyse Biochimique

Biochemical Properties

It is known that Titanium(IV) sulfate is soluble in dilute hydrochloric acid or sulfuric acid, giving violet solutions

Cellular Effects

Some studies have suggested that Titanium(IV) complexes may have antimicrobial properties

Molecular Mechanism

It is known that the structural transformations of the Titanium(IV) sulfate complexes include their conversion into hydroxo (oxo) complexes

Temporal Effects in Laboratory Settings

It is known that the viscosity and stability of Titanium(IV) sulfate solutions can be affected by temperature

Activité Biologique

Titanium disulfate (TiS₂) is a compound of increasing interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of titanium disulfate, focusing on its antimicrobial properties, interactions with biological systems, and implications for biomedical applications.

Overview of Titanium Disulfate

Titanium disulfate is a layered transition metal dichalcogenide that exhibits unique physical and chemical properties. It is primarily studied for its potential applications in catalysis, electronics, and biomedicine. The compound can be synthesized through various methods, including thermal decomposition and chemical vapor deposition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of titanium disulfate. Research indicates that titanium compounds, including TiS₂, exhibit significant inhibitory effects against various bacterial strains.

- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of titanium species to interfere with bacterial metabolism and motility. For instance, studies have shown that titanyl sulfate can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa by disrupting their proteolytic enzymes and metabolic pathways .

-

Case Studies :

- In an experiment involving mice, those fed with titanyl oxalate showed a 50% reduction in intestinal bacterial count, suggesting a bacteriostatic effect that may be linked to the compound's acidification during digestion .

- Another study demonstrated that titanyl sulfate reduced the motility of bacteria, which is closely associated with their virulence factors .

Cytotoxicity and Biocompatibility

While titanium disulfate shows promising antimicrobial activity, its cytotoxic effects on human cells are also a critical area of investigation.

- Cytotoxicity Studies : Research has indicated that certain titanium compounds exhibit low toxicity towards human cells. For example, titanyl complexes displayed minimal cytotoxicity while effectively inhibiting pathogenic bacteria .

- Biocompatibility : The biocompatibility of titanium-based materials is crucial for their application in medical implants and devices. Studies have shown that modifications to titanium surfaces can enhance cell adhesion and proliferation, which is essential for successful integration into biological systems .

Data Table: Biological Activity Summary

In Vivo Studies

In vivo studies using animal models have provided insights into the biological effects of titanium disulfate:

- Weight Gain in Mice : Mice fed with diets containing titanyl oxalate exhibited increased lean mass compared to control groups, indicating potential metabolic benefits alongside antimicrobial effects .

In Vitro Studies

In vitro experiments have further elucidated the interactions between titanium disulfate and various cell types:

Propriétés

Numéro CAS |

13693-11-3 |

|---|---|

Formule moléculaire |

H2O4STi |

Poids moléculaire |

145.95 g/mol |

Nom IUPAC |

sulfuric acid;titanium |

InChI |

InChI=1S/H2O4S.Ti/c1-5(2,3)4;/h(H2,1,2,3,4); |

Clé InChI |

HFDCVHDLKUZMDI-UHFFFAOYSA-N |

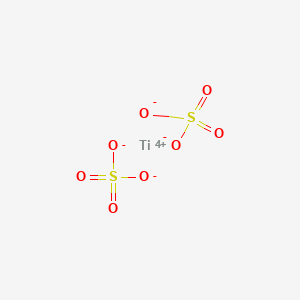

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] |

SMILES canonique |

OS(=O)(=O)O.[Ti] |

Color/Form |

GREEN POWDER |

Key on ui other cas no. |

27960-69-6 13693-11-3 |

Numéros CAS associés |

27960-69-6 |

Durée de conservation |

SOLN HYDROLYZE READILY UNLESS PROTECTED FROM HEAT & DILUTION. /TITANIUM SULFATE MONOHYDRATE/ |

Solubilité |

INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID. |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of titanium disulfate in the synthesis of nanometer anatase titania powder?

A1: Titanium disulfate serves as the precursor for the titanium dioxide nanoparticles. [, ] The studies describe a hydrothermal synthesis method where titanium disulfate is mixed with polyethylene glycol (PEG-1000) and urea. This mixture is then subjected to high temperatures, leading to the formation of anatase titanium dioxide nanoparticles.

Q2: How does the calcination temperature affect the properties of the synthesized titanium dioxide nanoparticles?

A2: Calcination temperature significantly impacts the size and surface area of the resulting nanoparticles. [, ] As the calcination temperature increases (from room temperature to 850 °C), the crystallite size of the anatase titanium dioxide increases, while the specific surface area decreases. This highlights the importance of controlling the calcination temperature to tailor the properties of the nanoparticles for specific applications, such as photocatalysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.